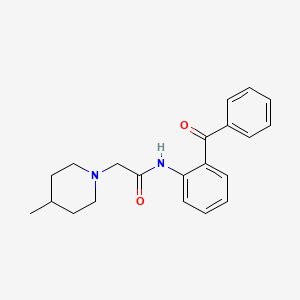
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as INH1 and is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration.
作用机制
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide inhibits the activity of Rho GTPases by binding to their catalytic domain. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide binds to the catalytic domain of Rho GTPases and prevents their activation by GEFs. This results in the inhibition of cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. This results in the inhibition of cell migration, invasion, and proliferation. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
实验室实验的优点和局限性
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of Rho GTPases, making it a useful tool for studying the role of Rho GTPases in various cellular processes. It has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. However, the synthesis method is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
未来方向
There are several future directions for the research on N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. One potential direction is the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound. Another direction is the investigation of the compound's potential applications in cancer treatment and antimicrobial therapy. The compound's mechanism of action could also be further studied to gain a better understanding of its effects on cellular processes. Overall, N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has significant potential for scientific research and could lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This compound is then reacted with 4-isopropoxybenzylamine to form N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several potential applications in scientific research. It is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. Rho GTPases are involved in various cellular processes, including cell division, apoptosis, and cytoskeletal organization. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
属性
IUPAC Name |
4-methoxy-3-nitro-N-[(4-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)25-15-7-4-13(5-8-15)11-19-18(21)14-6-9-17(24-3)16(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBEPFKAHSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

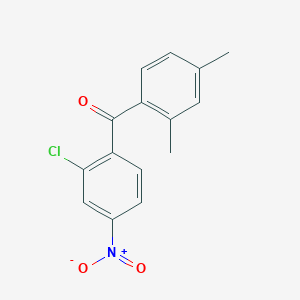
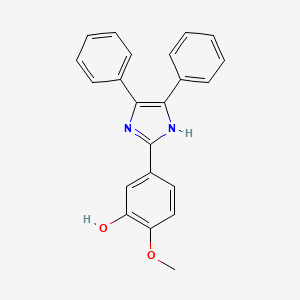
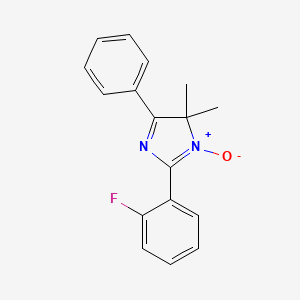
![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
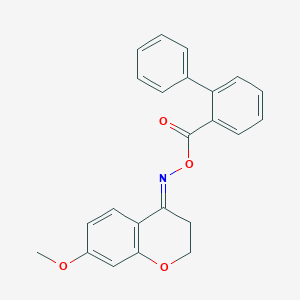
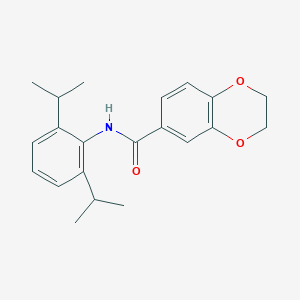

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
